molecular formula C14H27N5O3 B12094978 N-Acetylleucylargininal

N-Acetylleucylargininal

Cat. No.: B12094978
M. Wt: 313.40 g/mol
InChI Key: MIUUPVPBBJBRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylleucylargininal is a synthetic peptide derivative characterized by an acetylated N-terminal leucine residue linked to argininal, a reduced form of arginine. This article focuses on comparing its hypothetical properties with structurally related acetylated amino acids and peptides, leveraging data from analogous compounds in the provided evidence .

Properties

Molecular Formula

C14H27N5O3

Molecular Weight

313.40 g/mol

IUPAC Name

2-acetamido-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)

InChI Key

MIUUPVPBBJBRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Racemization Mitigation

  • HF Method : Use of chiral auxiliaries or enantiopure starting materials minimizes racemization.

Yield Enhancement

  • HF Method : Optimize HF exposure time to balance deprotection efficiency and side reactions.

Alternative Catalysts

  • Palladium Hydrogenation : Tested for hydrogenolysis but showed acyl migration (C7 → C8 acetate) .

Chemical Reactions Analysis

Key Data:

Reaction StepReagents/ConditionsYield/OutcomeSource
Azide couplingMethyl acetyl-L-leucinate → Azide (13)Crystalline dipeptide (12)
Reduction of imidazolideNaBH4 or similarAldehyde (5) with 95% purity
CyclizationHexadeuteriodimethyl sulfoxide (DMSO-d6)Stable carbinolamine (9)

Stability and Cyclization Behavior

N-Acetylleucylargininal exhibits unique stability due to intramolecular interactions:

  • Absence of Free Aldehyde Carbonyl : Infrared (IR) and NMR spectra confirm the aldehyde (5) cyclizes into a carbinolamine (9), with no free aldehyde group detected .

  • Stereochemical Configuration : The cis (axial-equatorial) relationship between hydroxyl and carbobenzoxyamino groups stabilizes the structure .

Oxidation Reactions

Oxidation of the aldehyde (5) with potassium permanganate yields:

  • N-nitro-L-arginine (3) : Optically pure product via cleavage of the aldehyde group.

  • d-Lactam (8) : A byproduct formed during oxidation, convertible to methyl esters for further applications .

Reaction Scheme:

Aldehyde (5)KMnO4/acetoneN-nitro-L-arginine (3)+d-Lactam (8)\text{Aldehyde (5)} \xrightarrow{\text{KMnO}_4/\text{acetone}} \text{N-nitro-L-arginine (3)} + \text{d-Lactam (8)}

Biological Interactions

While not directly covered in the provided sources, structural analogs like N-acetyl-L-leucine (NAL) demonstrate:

  • Neuroprotective Effects : NAL attenuates cell death and neuroinflammation via autophagy flux modulation .

  • Transport Modulation : Acetylation shifts leucine uptake from LAT1 to organic anion transporters, altering bioavailability .

Comparative Analysis of Reactivity

PropertyThis compoundN-Acetyl-L-leucine (NAL)
Primary Reactivity Aldehyde cyclization, oxidationEster hydrolysis, transport
Stabilizing Interactions Carbinolamine formationLAT1/LAT2 transporter selectivity
Biological Role Protease inhibitionNeuroprotection, autophagy

Scientific Research Applications

Chemical Applications

1. Peptide Synthesis

  • N-Acetylleucylargininal serves as a building block in peptide synthesis. Its structure allows for the formation of peptide bonds, making it valuable in creating complex peptides for research and therapeutic purposes.

2. Model Compound Studies

  • The compound is utilized as a model for studying peptide bond formation and stability. This application aids researchers in understanding the fundamental properties of peptides and their interactions.

Biological Applications

1. Protein-Protein Interactions

  • This compound is employed in studies focusing on protein-protein interactions. Its unique structure may influence binding affinities and interaction dynamics, providing insights into cellular mechanisms.

2. Enzyme-Substrate Specificity

  • The compound's role in enzyme-substrate interactions is significant. By modifying substrates with N-acetyl groups, researchers can investigate how these modifications affect enzyme activity and specificity.

Medical Applications

1. Therapeutic Potential

  • There is growing interest in this compound for its potential therapeutic applications. Preliminary studies suggest it may play a role in developing peptide-based drugs targeting various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

  • Research indicates that compounds related to this compound, such as N-Acetyl-L-leucine, exhibit neuroprotective effects. These findings suggest that similar derivatives could be explored for treating conditions like traumatic brain injury (TBI) and other neurological disorders .

Data Tables

Application Area Description Examples/Studies
ChemistryPeptide synthesis and model studiesUsed as a building block in peptide synthesis
BiologyProtein interactions and enzyme specificityInvestigated for its effects on enzyme activity
MedicineTherapeutic potential in drug developmentStudies on neuroprotective effects related to TBI

Case Studies

  • Neuroprotective Effects in TBI Models
    • A study demonstrated that N-acetyl-L-leucine improved motor and cognitive outcomes in mice after controlled cortical impact (CCI), suggesting that similar compounds might offer protective benefits against neuroinflammation and cell death following brain injuries .
  • Peptide Bond Formation Studies
    • Research utilizing this compound as a model compound has provided insights into the stability of peptide bonds under various conditions, enhancing the understanding of peptide chemistry.

Mechanism of Action

N-Acetylleucylargininal exerts its effects primarily by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing it from breaking down target proteins. This inhibition can lead to the accumulation of proteins within the cell, which can be useful for studying various cellular processes and disease mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison draws on data from N-Acetylleucine () and N-Acetyl-L-Tryptophan (), two acetylated amino acid derivatives with well-documented properties.

Structural and Physicochemical Properties

Table 1 summarizes key molecular characteristics:

Property N-Acetylleucine N-Acetyl-L-Tryptophan N-Acetylleucylargininal (Hypothetical)
Molecular Formula C₈H₁₅NO₃ C₁₃H₁₄N₂O₃ C₁₆H₂₉N₅O₄ (estimated)
Molecular Weight 173.21 g/mol 246.26 g/mol ~375.44 g/mol
CAS Number Not specified 1218-34-4 Not available
Hydrogen Bond Donors 2 2 (amide + indole NH) 3 (amide + argininal NH groups)
Hydrogen Bond Acceptors 4 4 5
Topological Polar Surface Area 66.4 Ų ~95 Ų (estimated) ~150 Ų (estimated)
Storage Conditions Not specified 4°C Likely refrigeration

Key Observations :

  • Molecular Complexity: this compound’s extended peptide backbone and argininal moiety suggest higher complexity compared to simpler acetylated amino acids. This complexity may influence solubility, stability, and synthetic challenges .

Functional and Application-Based Comparisons

N-Acetylleucine
  • Applications : Used in neurological research, particularly in studies on ataxia and metabolic disorders. Its acetyl group enhances stability and bioavailability compared to free leucine .
  • Pharmacokinetics : The XLogP3 value (a measure of lipophilicity) of 0.7 indicates moderate lipid solubility, favoring blood-brain barrier penetration .
N-Acetyl-L-Tryptophan
  • Applications: Serves as a pharmaceutical reference standard for quality control in amino acid formulations (e.g., injectable solutions). Its indole group enables UV-based detection in analytical assays .
  • Stability : Requires refrigeration (4°C), suggesting sensitivity to thermal degradation—a consideration for storage and handling .
This compound (Hypothetical)
  • Potential Uses: Likely investigated as a protease inhibitor due to the argininal moiety, which mimics the transition state of peptide bond hydrolysis. Its acetyl group may reduce enzymatic degradation in vitro.
  • Challenges : High molecular weight and polarity may necessitate specialized delivery systems or formulation adjuvants.

Biological Activity

N-Acetylleucylargininal (NAL) is a compound that has gained attention for its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in various neurological disorders. This article aims to provide a comprehensive overview of the biological activity of NAL, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a modified amino acid derivative that combines features of leucine and arginine. Its unique structure suggests potential interactions with various biological targets, which may contribute to its therapeutic effects. Research has primarily focused on its neuroprotective properties and its role in treating conditions like Niemann-Pick Disease Type C (NPC).

The biological activity of NAL is attributed to several mechanisms:

  • Neuroprotective Effects : NAL has been shown to activate cerebral glucose metabolism, particularly in the cerebellum, which is crucial for motor function and coordination.
  • Symptomatic Relief : Clinical studies indicate that NAL can improve symptoms associated with neurological disorders, enhancing quality of life for patients.
  • Disease-Modifying Potential : NAL demonstrates the ability to slow disease progression in certain conditions, suggesting a role beyond symptomatic treatment.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of NAL:

  • Phase IIb Trial for NPC :
    • Participants : 33 subjects aged 7–64 years.
    • Endpoints : Improvement in ataxia and overall functioning.
    • Results : Statistically significant improvement in symptoms (mean difference 0.86, p = 0.029) with no serious adverse events reported .
  • Phase III Trial :
    • Duration : 12 weeks.
    • Findings : Significant reduction in neurologic signs and symptoms compared to placebo, with improvements noted in the Scale for the Assessment and Rating of Ataxia (SARA) scores .

Case Studies

A series of observational studies highlighted the positive effects of NAL on patients with NPC:

  • Case Series Analysis :
    • In a cohort of 12 patients treated with NAL, improvements were noted in ataxia and cognitive function.
    • Patients reported enhanced quality of life metrics following treatment .

Summary of Clinical Trial Outcomes

Trial PhaseNumber of ParticipantsDurationPrimary EndpointResult
Phase IIb336 weeksAtaxia improvementp = 0.029
Phase III5012 weeksNeurological symptoms reductionSignificant improvement
MechanismDescription
Cerebral Glucose MetabolismEnhances energy metabolism in cerebellar neurons
NeuroprotectionProtects against neuronal degeneration
Symptomatic ReliefAlleviates symptoms associated with neurodegenerative diseases

Q & A

Q. What methodologies address reproducibility challenges in this compound preclinical studies?

  • Methodological Answer : Adopt NIH rigor guidelines:
  • Blinding : Assign compound vs. control treatments randomly.
  • Power Analysis : Predefine sample sizes using pilot data.
  • Material Sharing : Deposit synthetic batches in public repositories (e.g., Addgene).
    Include detailed supplementary methods (e.g., exact centrifugation speeds, cell passage numbers) .

Tables for Key Methodological Comparisons

Table 1: Analytical Techniques for Stability Testing

TechniqueParameter MeasuredKey MetricsReference Standards
HPLC-MSPurity, degradation productsRetention time, m/z, AUCUSP <621>
NMRStructural integrityChemical shift (δ), coupling constantsERETIC2
SPRBinding kineticsKDK_D, konk_{on}, koffk_{off}BSA calibration

Table 2: Common Pitfalls in Bioactivity Assays

PitfallMitigation StrategyValidation Method
Compound precipitationUse solubility enhancers (e.g., cyclodextrin)Dynamic light scattering (DLS)
Enzyme lot variabilityPre-test activity with fluorogenic substrateInternal QC benchmarks
Edge effects in microplatesRandomize plate layoutsHeatmap analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.